(R)-2-(1-Amino-ethyl)-benzoic acid

Chiral Chemistry Asymmetric Synthesis Analytical Chemistry

Researchers requiring stereochemically pure building blocks often encounter supply inconsistencies, leading to costly chiral resolutions. (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) is an (R)-configured chiral α-methylbenzylamine derivative that guarantees optical integrity, unlike racemic (CAS 68998-15-2) or (S)-enantiomer (CAS 1187930-32-0) substitutes. Key supply and performance indicators: (1) Delivers a defined (R)-chirality critical for the correct 3D architecture of pharmaceutical intermediates and chiral ligands, eliminating the 50% (S)-isomer contamination found in racemates. (2) Supplied with high enantiomeric purity (≥98% HPLC) to ensure predictable biological or catalytic outcomes without additional purification steps. (3) Ready stock availability ensures rapid fulfillment of R&D and scale-up synthesis workflows.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1187930-78-4
Cat. No. B8097335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Amino-ethyl)-benzoic acid
CAS1187930-78-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
InChIKeyKYZTUNCFUQURFU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4): Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Research


(R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) is a chiral α-methylbenzylamine derivative with a benzoic acid moiety, characterized by the (R)-configuration at the β-amino carbon adjacent to the aromatic ring . This compound serves as a versatile, enantiomerically pure building block for the synthesis of complex, amine-containing pharmaceuticals, natural compounds, and chiral ligands , . Its molecular formula is C₉H₁₁NO₂ with a molecular weight of 165.19 g/mol .

Why the (R)-Enantiomer of 2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) Cannot Be Substituted by Racemates or the (S)-Isomer


Substitution with racemic 2-(1-amino-ethyl)-benzoic acid (CAS 68998-15-2) or its (S)-enantiomer (CAS 1187930-32-0) is not scientifically valid due to the strict stereochemical requirements of downstream applications. The compound's primary value lies in its defined (R)-chirality, which is critical for asymmetric synthesis and for achieving desired biological or catalytic outcomes . For instance, the stereochemistry of the aminoethyl group directly dictates the spatial orientation in derived chiral ligands or pharmaceutical intermediates . Using the racemate introduces an unwanted 50% of the (S)-enantiomer, which can lead to different, and often undesired, biological activities or catalytic selectivities, necessitating costly and time-consuming chiral resolution or purification steps .

Quantitative Evidence Guide: Differentiating (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) from Its Comparators


Enantiomeric Purity vs. Racemic Mixture: Eliminating the 50% (S)-Isomer Contamination

The target compound is supplied as a single enantiomer with a defined (R)-configuration, typically at a purity of ≥95% as determined by HPLC . This is in direct contrast to the racemic mixture, 2-(1-aminoethyl)benzoic acid (CAS 68998-15-2), which consists of an equimolar (50:50) mixture of (R)- and (S)-enantiomers . Procurement of the single (R)-enantiomer eliminates the presence of the unwanted (S)-isomer, which can have different, and often detrimental, biological or catalytic properties .

Chiral Chemistry Asymmetric Synthesis Analytical Chemistry

Chemical Stability: Mitigation of pH-Dependent Lactam Formation in Aqueous Solutions

2-(1-Aminoethyl)benzoic acid is known to undergo spontaneous cyclization to form a lactam under alkaline conditions [1]. Studies indicate that this reaction is pH-independent above the pKa of the amino group up to 0.1 M NaOH, after which it becomes hydroxide-ion catalyzed [1]. While this study was performed on the racemic form, the intramolecular cyclization is a class-level property of this molecular scaffold, independent of stereochemistry at the aminoethyl carbon [2]. This knowledge informs proper storage and handling conditions for both the (R)- and (S)-enantiomers.

Chemical Stability Reaction Kinetics Formulation Science

Vendor-Supplied Analytical Data: Batch-Specific QC Documentation (HPLC, NMR)

Reputable vendors supply (R)-2-(1-Amino-ethyl)-benzoic acid with batch-specific analytical data, including HPLC purity (typically ≥95% or 98%) and NMR spectra, as part of their standard Certificate of Analysis (CoA) , . This level of documentation is not uniformly available for the racemate or for all suppliers of the (S)-enantiomer. For example, one vendor guarantees a purity of 98% by HPLC and provides supporting NMR data , while another specifies ≥95% purity with optional additional analytical services .

Quality Control Analytical Chemistry Procurement

Key Application Scenarios for (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) Based on Verified Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is a critical building block for the asymmetric synthesis of active pharmaceutical ingredients (APIs) and their intermediates . Its defined (R)-stereochemistry is essential for constructing the correct three-dimensional architecture of target molecules, a requirement that cannot be met by the racemic mixture . The high enantiomeric purity (≥95%) and vendor-supplied analytical data ensure the stereochemical integrity of the resulting products, minimizing the formation of undesired diastereomers or enantiomers that would otherwise require costly separation.

Development of Enantioselective Catalysts and Chiral Ligands

The compound is utilized as a precursor for designing novel chiral ligands for transition metal catalysis . The (R)-configuration of the aminoethyl group provides a specific chiral environment around a metal center, which can influence the enantioselectivity of catalytic reactions . Using the single enantiomer is paramount, as the opposite (S)-enantiomer would induce the opposite stereochemical outcome in the catalytic product, a factor critical for the development of efficient asymmetric transformations .

Chemical Biology Research: Probing Stereospecific Interactions

In chemical biology, this single enantiomer can be employed to probe stereospecific interactions with biological targets such as enzymes or receptors . The distinct (R)-configuration allows researchers to differentiate its binding affinity or functional activity from that of the (S)-enantiomer or the racemate . This is a fundamental application where the use of a stereochemically pure compound is a non-negotiable requirement for generating meaningful, interpretable biological data.

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